uPA Inhibition: 176‑Fold Potency Gain Over Unsubstituted Benzamidine
4‑Iodo‑benzamidine hydrochloride demonstrates sub‑micromolar inhibition of urokinase‑type plasminogen activator (uPA) with a Ki of 550 nM, as determined by a chromogenic substrate assay following 15 min pre‑incubation with mouse uPA [1]. In contrast, unsubstituted benzamidine exhibits a Ki of 97 μM against the same enzyme under comparable conditions [2]. This corresponds to a ~176‑fold improvement in binding affinity conferred by the 4‑iodo substitution.
| Evidence Dimension | Inhibition constant (Ki) for uPA |
|---|---|
| Target Compound Data | Ki = 550 nM |
| Comparator Or Baseline | Benzamidine: Ki = 97,000 nM (97 μM) |
| Quantified Difference | ~176‑fold lower Ki (improved potency) |
| Conditions | Mouse uPA; chromogenic substrate; 15 min pre‑incubation |
Why This Matters
Procurement of the iodo‑substituted compound is essential for uPA‑focused assays where the low potency of unsubstituted benzamidine would fail to provide meaningful inhibition or would require impractically high concentrations.
- [1] BindingDB. (2020). Affinity Data for 4-iodobenzamidine (BDBM50531925). Ki = 550 nM for mouse uPA. View Source
- [2] MedChemExpress. Benzamidine hydrochloride. Ki for uPA = 97 µM. View Source
